4-[2-(1-Piperazinyl)ethyl]phenol
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Overview
Description
4-[2-(piperazin-1-yl)ethyl]phenol is a chemical compound that features a phenol group attached to a piperazine moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(piperazin-1-yl)ethyl]phenol typically involves the reaction of piperazine with 4-(2-bromoethyl)phenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine attacks the bromoethyl group, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 4-[2-(piperazin-1-yl)ethyl]phenol can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(piperazin-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[2-(piperazin-1-yl)ethyl]phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2-(piperazin-1-yl)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperazine moiety can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine moiety but different functional groups, used as an acetylcholinesterase inhibitor.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one:
Uniqueness
4-[2-(piperazin-1-yl)ethyl]phenol is unique due to its specific combination of phenol and piperazine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(2-piperazin-1-ylethyl)phenol |
InChI |
InChI=1S/C12H18N2O/c15-12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13,15H,5-10H2 |
InChI Key |
GLMBLGGSMDQNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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